
1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group and a ketone group attached to the isoquinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone group.
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)propane: Similar structure but with a longer alkyl chain.
Uniqueness
1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound for various scientific research applications.
特性
CAS番号 |
442846-63-1 |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC名 |
1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3 |
InChIキー |
GYQPODSLRULOAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


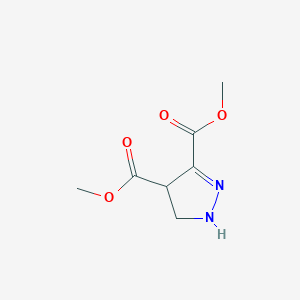

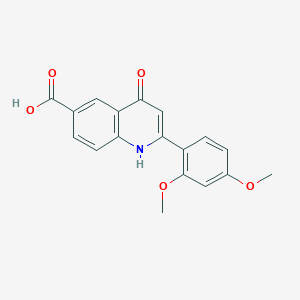
![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
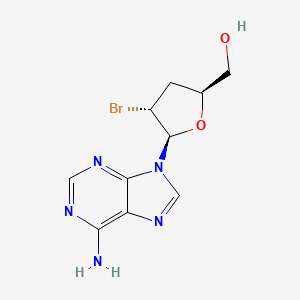
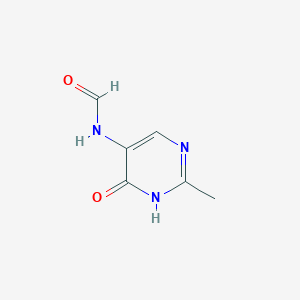
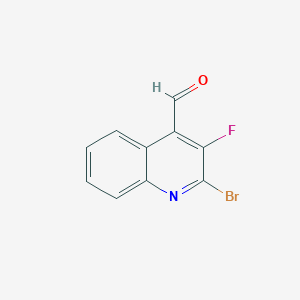
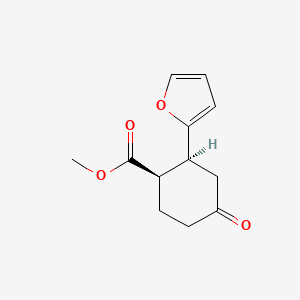
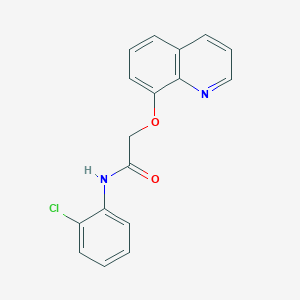
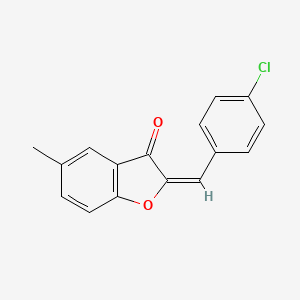
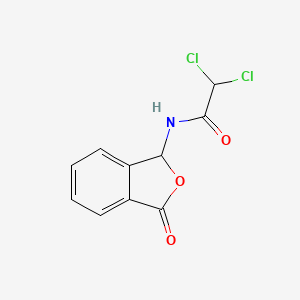
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
